molecular formula C17H25N3O4 B2822585 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea CAS No. 894029-93-7

1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea

Cat. No.: B2822585
CAS No.: 894029-93-7
M. Wt: 335.404
InChI Key: IQJCTLOYMXCOAF-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrrolidinone ring, a dimethylphenyl group, and a hydroxyethoxyethyl urea moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Ring: Starting with a suitable precursor, the pyrrolidinone ring can be synthesized through cyclization reactions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Hydroxyethoxyethyl Urea Moiety: This step may involve the reaction of an isocyanate with a hydroxyethoxyethylamine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-hydroxyethoxy)ethyl)carbamate
  • 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-hydroxyethoxy)ethyl)thiourea

Uniqueness

1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12-3-4-15(9-13(12)2)20-11-14(10-16(20)22)19-17(23)18-5-7-24-8-6-21/h3-4,9,14,21H,5-8,10-11H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJCTLOYMXCOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCOCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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